molecular formula C21H25N3O3 B2681249 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea CAS No. 891092-56-1

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Cat. No. B2681249
CAS RN: 891092-56-1
M. Wt: 367.449
InChI Key: CKUSXRALOVOSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a compound that has been used in scientific research due to its potential therapeutic benefits. This compound is also known as DM-1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Analysis

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has been explored in the synthesis of various compounds, including deuterium-labeled derivatives for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. These synthesized compounds aid in pharmacokinetic studies such as drug absorption and distribution (Liang, Wang, Yan, & Wang, 2020).

Structural Studies

The compound has been a subject of interest in structural chemistry. For example, the study of its crystal structure provides insights into molecular configurations and intermolecular interactions, which are vital for understanding its chemical behavior and potential applications in material science (Cho, Kim, Lee, & Kim, 2015).

Development of New Chemical Entities

Research has also focused on the development of new classes of cyclic dipeptidyl ureas, where compounds similar to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea serve as key intermediates or structural analogs. These studies contribute to the discovery of novel molecules with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Role in Medicinal Chemistry

The compound is part of a broader class of urea derivatives that have been explored for their biological activities. For instance, urea derivatives have been synthesized and evaluated for their anticancer properties, contributing to the development of new anticancer agents (Feng et al., 2020).

Allosteric Antagonist Research

Research into allosteric antagonists has also involved compounds structurally related to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea, which are used to study receptor modulation in various biological systems. This research contributes to the understanding of receptor dynamics and potential therapeutic targets (Wang, Horswill, Whalley, & Stephens, 2011).

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-8-9-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-6-4-5-7-19(16)27-3/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUSXRALOVOSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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